molecular formula C4H10O2S2 B1602284 DL-Dithiothreitol-d10 CAS No. 302912-05-6

DL-Dithiothreitol-d10

Cat. No.: B1602284
CAS No.: 302912-05-6
M. Wt: 164.3 g/mol
InChI Key: VHJLVAABSRFDPM-BSSDICLPSA-N
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Description

This compound is a strong reducing agent that forms a stable six-membered ring with an internal disulfide bond once oxidized . The deuterium labeling makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Dithiothreitol-d10 is synthesized by incorporating deuterium into DL-Dithiothreitol. The process involves the substitution of hydrogen atoms with deuterium atoms in the molecular structure of DL-Dithiothreitol. This is typically achieved through a series of chemical reactions that introduce deuterium into the compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high isotopic purity and yield. The compound is then purified and characterized to confirm its structure and isotopic composition .

Chemical Reactions Analysis

Types of Reactions

DL-Dithiothreitol-d10 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include other thiol-containing compounds and oxidizing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from the reactions of this compound include reduced thiol groups and oxidized disulfide forms of the compound. These products are essential in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in NMR studies and other applications requiring isotopic labeling. This feature distinguishes it from other similar compounds and enhances its utility in scientific research .

Properties

IUPAC Name

1,1,2,3,4,4-hexadeuterio-2,3-dideuteriooxy-1,4-bis(deuteriosulfanyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/i1D2,2D2,3D,4D,5D,6D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJLVAABSRFDPM-BSSDICLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CS)O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])(C([2H])([2H])S[2H])O[2H])O[2H])S[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583848
Record name 1,4-Bis[(~2~H)sulfanyl](~2~H_6_)butane-2,3-(~2~H_2_)diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302912-05-6
Record name 1,4-Bis[(~2~H)sulfanyl](~2~H_6_)butane-2,3-(~2~H_2_)diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Dithiothreitol-d10
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Dithiothreitol-d10
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DL-Dithiothreitol-d10
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DL-Dithiothreitol-d10
Reactant of Route 4
DL-Dithiothreitol-d10
Reactant of Route 5
DL-Dithiothreitol-d10
Reactant of Route 6
DL-Dithiothreitol-d10

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